molecular formula C18H23N3O2 B4974182 N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

Cat. No. B4974182
M. Wt: 313.4 g/mol
InChI Key: ZFNQLRMRNHKHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a role in regulating the immune response and can have anti-tumor effects.
Biochemical and Physiological Effects:
N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). It has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide in lab experiments is that it has been extensively studied and has been shown to have anti-tumor effects in a variety of cancer cell lines. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide. One area of research is to further explore its mechanism of action and how it interacts with the immune system. Another area of research is to study its effects in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, there is a need for clinical trials to determine its safety and effectiveness in humans.

Synthesis Methods

N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,6-dimethylphenol with sodium hydroxide to form 2,6-dimethylphenoxide. This compound is then reacted with 3-chloromethylpyridine to form 2-(2,6-dimethylphenoxy)-3-pyridinylmethanol. The final step involves the reaction of this compound with N,N-dimethylglycine to form N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide.

Scientific Research Applications

N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and colon cancer. N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has also been shown to enhance the effects of chemotherapy and radiation therapy in animal models.

properties

IUPAC Name

2-(dimethylamino)-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-7-5-8-14(2)17(13)23-18-15(9-6-10-19-18)11-20-16(22)12-21(3)4/h5-10H,11-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQLRMRNHKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.